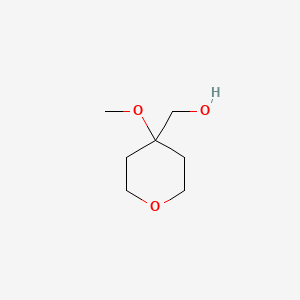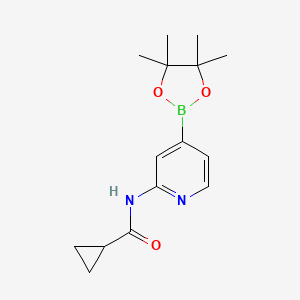
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide
Overview
Description
“N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide” is a chemical compound with the molecular formula C14H20BNO3 . It is also known as 4-Acetamidophenylboronic acid pinacol ester .
Molecular Structure Analysis
The molecular weight of this compound is 261.13 g/mol . The InChI string, which represents the structure of the molecule, isInChI=1S/C14H20BNO3/c1-10(17)16-12-8-6-11(7-9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17) . Physical and Chemical Properties Analysis
The compound has a molecular weight of 261.13 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Structural and Conformational Analysis
Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group have been extensively studied for their structural and conformational properties. For example, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized and their structures confirmed through various spectroscopic methods and X-ray diffraction. These studies include conformational analysis using density functional theory (DFT), showing consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Synthesis and Characterization
The synthesis and characterization of various compounds featuring the tetramethyl-1,3,2-dioxaborolan-2-yl group are key aspects of their scientific applications. Research includes the synthesis of these compounds through multi-step reactions, and their characterization using FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Theoretical calculations such as DFT are also utilized to understand their molecular structures (Liao et al., 2022).
Applications in Combinatorial Chemistry
Some derivatives of the tetramethyl-1,3,2-dioxaborolan-2-yl group serve as bifunctional building blocks in combinatorial chemistry. Their unique structural properties and reactivity profiles make them suitable for the synthesis of various compounds with potential medicinal applications (Sopková-de Oliveira Santos et al., 2003).
Scale-Up and Optimization
The scale-up and optimization of the synthesis of compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are significant for practical applications. Studies focus on developing improved synthesis methods that are applicable to high-throughput chemistry and large-scale production, making these compounds more accessible for research and development in various fields (Bethel et al., 2012).
Mechanism of Action
Target of Action
It is mentioned that this compound is an intermediate in the synthesis of certain drugs , suggesting that its targets could be related to the final drug product.
Mode of Action
It is known that the compound contains borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . This suggests that the compound may interact with its targets through these chemical groups.
Biochemical Pathways
It is mentioned that the compound can be used in the suzuki-miyaura cross-coupling reaction due to its unique reactivity . This suggests that the compound may affect pathways related to this type of chemical reaction.
Result of Action
It is known that the compound is an intermediate in the synthesis of certain drugs , suggesting that its effects could be related to the final drug product.
Action Environment
It is known that the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release , suggesting that environmental factors could influence the compound’s action.
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-8-17-12(9-11)18-13(19)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBFTYUJPDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


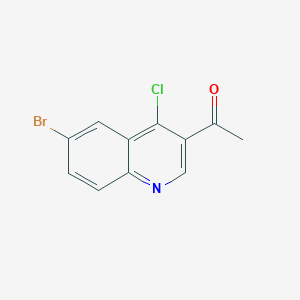
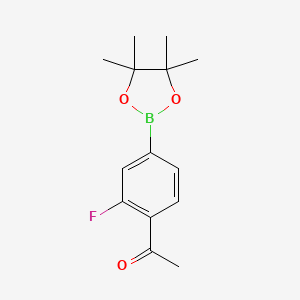


![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1376266.png)
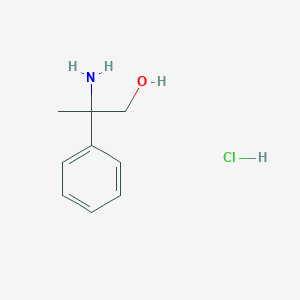
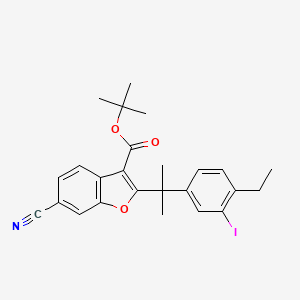
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)

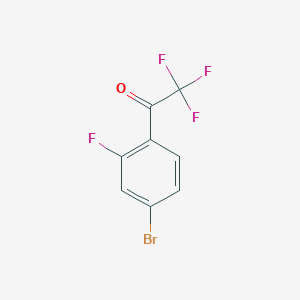
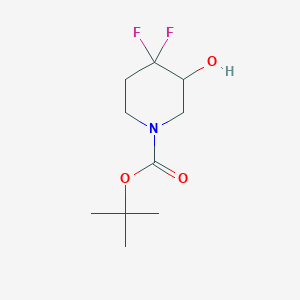
![5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B1376278.png)

